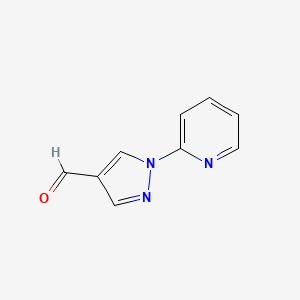

![molecular formula C16H20N2O4 B1323336 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid CAS No. 885266-65-9](/img/structure/B1323336.png)

3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of phenylalanine . It’s a complex organic molecule that contains an indole ring, which is a common structure in many biologically active compounds.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step processes . For instance, acid-amine coupling of a tert-butoxycarbonyl (Boc) protected amino acid with a series of amine derivatives under mild reaction conditions can lead to the formation of the corresponding dihydropyrimidine-2,4 (1H,3H)-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a propanoic acid group, and a tert-butoxycarbonyl (Boc) protected amino group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Boc protected amino group could make it a solid at room temperature .Scientific Research Applications

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Protein Assembly

The compound is used as a reactant for protein assembly directed by synthetic molecular recognition motifs .

3. Synthesis of Gramicidin S Cyclic Analogs It is used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .

4. Synthesis of HCV Protease Inhibitor Modified Analogs The compound is used in the synthesis of HCV protease inhibitor modified analogs .

5. Solid Phase Synthesis of Peptidic V1a Receptor Agonists It is used in the solid phase synthesis of peptidic V1a receptor agonists .

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Mechanism of Action

Target of Action

The compound, also known as 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]propanoic acid, is a derivative of amino acids . It is a tert-butyloxycarbonyl-protected amino acid, which is used in the synthesis of peptides . The primary targets of this compound are likely to be proteins or enzymes involved in peptide synthesis .

Mode of Action

The compound interacts with its targets through the formation of peptide bonds. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This allows for selective reactions to occur without unwanted side reactions .

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting dipeptides are formed in satisfactory yields .

Pharmacokinetics

The Boc group may influence its bioavailability by protecting the amino group from premature degradation .

Result of Action

The primary result of the compound’s action is the formation of dipeptides . These dipeptides can then participate in various biological processes, depending on their specific amino acid sequence.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reactive groups can lead to side reactions .

properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-5-4-6-13-11(12)7-9-18(13)10-8-14(19)20/h4-7,9H,8,10H2,1-3H3,(H,17,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTJHFFVBIKJSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301165749 |

Source

|

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885266-65-9 |

Source

|

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1323259.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)